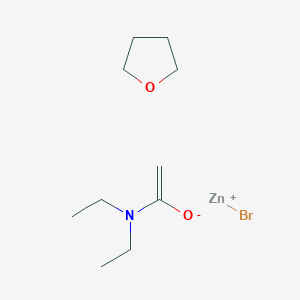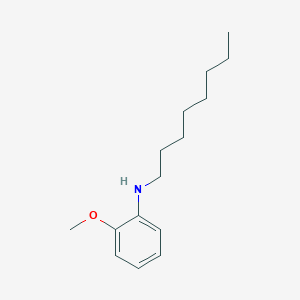
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a bromozinc cation, a diethylamino group, and an ethenolate moiety, all coordinated with oxolane. These structural features make it a versatile reagent in organic synthesis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromozinc(1+);1-(diethylamino)ethenolate;oxolane typically involves the reaction of zinc with a brominated precursor in the presence of a diethylamino ethenolate ligand. One common method is the reaction of zinc dust with 1-bromo-2-(diethylamino)ethene in the presence of oxolane as a solvent. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results. The final product is often purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form zinc metal and other reduced organic products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and diethylamino acetaldehyde, while substitution reactions can produce various substituted ethenolates.
Applications De Recherche Scientifique
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which Bromozinc(1+);1-(diethylamino)ethenolate;oxolane exerts its effects involves the coordination of the zinc cation with various ligands, facilitating the formation of reactive intermediates. These intermediates can undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromozinc(1+) ethenide: Similar in structure but lacks the diethylamino group.
Diethylzinc: Contains zinc coordinated with two ethyl groups, used in similar types of reactions.
Zinc bromide: A simpler compound with different reactivity and applications.
Uniqueness
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is unique due to its combination of a bromozinc cation with a diethylamino ethenolate ligand, providing distinct reactivity and versatility in various chemical processes. This makes it a valuable reagent in both academic research and industrial applications.
Propriétés
Numéro CAS |
595570-46-0 |
|---|---|
Formule moléculaire |
C10H20BrNO2Zn |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(diethylamino)ethenolate;oxolane |
InChI |
InChI=1S/C6H13NO.C4H8O.BrH.Zn/c1-4-7(5-2)6(3)8;1-2-4-5-3-1;;/h8H,3-5H2,1-2H3;1-4H2;1H;/q;;;+2/p-2 |
Clé InChI |
NAGCAVZNUVPAPD-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=C)[O-].C1CCOC1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)



![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
